2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is a compound studied for its potential to inhibit a specific type of enzyme called gelatinase. Gelatinases are a subgroup of matrix metalloproteinases (MMPs), a family of enzymes involved in various physiological processes, including breakdown of the extracellular matrix. The extracellular matrix is a complex network of molecules that provides support and structure to cells and tissues .
SB-3CT is a potent small-molecule inhibitor specifically targeting matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). It is classified chemically as 2-[(arylsulfonyl)methyl]thiirane. This compound is notable for its mechanism-based inhibition, which involves the ring-opening of the thiirane structure, leading to the formation of a stable zinc-thiolate complex that effectively inhibits the enzymatic activity of MMP-2 and MMP-9 . The compound has garnered attention due to its potential therapeutic applications in cancer treatment and other diseases where MMPs play a critical role.
The primary chemical reaction involving SB-3CT is its deprotonation and subsequent ring-opening. This reaction is facilitated by the active site glutamate of MMP-2, which abstracts a hydrogen atom from the methylene group adjacent to the sulfone group. This process leads to the formation of a thiolate that coordinates with zinc at the enzyme's active site, effectively inhibiting its activity . The reaction can be summarized as follows:
SB-3CT exhibits significant biological activity as an inhibitor of MMP-2 and MMP-9, which are implicated in tumor progression and metastasis. Studies have shown that treatment with SB-3CT not only inhibits these enzymes but also modulates immune responses within tumors. For instance, it has been reported to reduce the expression of programmed death-ligand 1 (PD-L1), enhancing T cell cytotoxicity against cancer cells . Additionally, SB-3CT has demonstrated effectiveness in reducing tumor burden and improving survival rates in preclinical models, highlighting its potential as an anti-cancer agent .
The synthesis of SB-3CT typically involves several key steps:
Research indicates that variations in synthesis conditions can affect yield and purity, necessitating optimization for specific applications .
SB-3CT has several promising applications:
Interaction studies have demonstrated that SB-3CT selectively inhibits MMP-2 and MMP-9 through a mechanism involving covalent modification of the enzyme's active site. These studies often utilize kinetic assays to measure inhibition constants (K_i), revealing that SB-3CT has a high affinity for MMP-2 (K_i = 28 nM) compared to MMP-9 (K_i = 400 nM) . Furthermore, research shows that the compound can alter immune cell infiltration within tumors, suggesting complex interactions with immune pathways .
Several compounds exhibit similar inhibitory activities against matrix metalloproteinases but differ in their chemical structures and mechanisms of action. Below is a comparison highlighting the uniqueness of SB-3CT:
Compound Name | Chemical Structure | Target Enzymes | Mechanism of Action | K_i Values |
---|---|---|---|---|
SB-3CT | 2-[(arylsulfonyl)methyl]thiirane | MMP-2, MMP-9 | Mechanism-based inhibition | K_i = 28 nM (MMP-2) |
Batimastat | N/A | Broad-spectrum | Competitive inhibition | K_i = ~25 nM |
Marimastat | N/A | Broad-spectrum | Competitive inhibition | K_i = ~50 nM |
Ilomastat | N/A | Broad-spectrum | Mechanism-based inhibition | K_i = ~100 nM |
SB-3CT stands out due to its selective targeting of MMP-2 and MMP-9 with significantly lower K_i values compared to other broad-spectrum inhibitors. Its unique mechanism involving thiirane ring opening also differentiates it from other inhibitors that primarily act through competitive binding.
SB-3CT (2-[(4-phenoxyphenylsulfonyl)methyl]thiirane) is a thiirane-based compound with a molecular formula of C₁₅H₁₄O₃S₂ and a molecular weight of 306.4 g/mol. Its structure features:
Stereochemical analyses reveal dynamic conformational behavior. X-ray crystallography studies show disorder in the thiirane ring and orientational flexibility of the aromatic rings, with diastereomeric conformations observed in derivatives. The compound is synthesized as a racemic mixture, though both enantiomers exhibit comparable inhibitory activity.
SB-3CT is synthesized via multistep routes optimized for yield and structural precision. Three primary methods are employed:
Optimization Strategies:
Over 65 analogues have been synthesized to explore structure-activity relationships (SAR). Key derivatives include:
Derivative | Modification Site | MMP-2 Ki (nM) | MMP-9 Ki (nM) |
---|---|---|---|
SB-3CT | Parent structure | 13.9–28 | 400–600 |
α,α-Dimethyl SB-3CT | Methyl groups at α-carbon | >40,000 | >40,000 |
γ,γ-Dimethyl SB-3CT | Methyl groups at γ-carbon | 300–500 | 1,500–2,000 |
Sulfoxide Analogue | S→SO oxidation | >10,000 | >10,000 |
Key Findings:
SB-3CT demonstrates favorable absorption characteristics following intraperitoneal administration. The compound exhibits rapid absorption with maximum plasma concentrations achieved within 10 minutes after dosing [1] [2]. Following a single 25 mg/kg intraperitoneal dose, SB-3CT reaches peak plasma concentrations of 6.4 ± 0.3 μM, with corresponding brain concentrations of 5.0 ± 0.8 μM [1]. The rapid absorption profile is characterized by a short distribution half-life of 4.8 minutes in brain tissue and 6.9 minutes in plasma [1].
The compound demonstrates excellent bioavailability and systemic exposure, with area under the curve values of 179 μM·minutes in plasma and 122 μM·minutes in brain tissue following single-dose administration [1]. Under repeated-dose conditions, SB-3CT maintains consistent absorption patterns, achieving maximum plasma concentrations of 6.2 ± 0.1 μM and brain concentrations of 3.7 ± 0.5 μM at 10 minutes post-dose [2]. The systemic exposure under repeated dosing shows area under the curve values of 134 μM·minutes in plasma and 87.8 μM·minutes in brain tissue [2].
SB-3CT exhibits extensive tissue distribution with particular affinity for neural tissues. The compound demonstrates uniform distribution across all major brain regions, with regional concentrations ranging from 2.4 to 3.7 pmol/mg tissue [2]. Brain-to-plasma concentration ratios vary across different neural regions, with the highest ratios observed in the striatum (0.56) and whole brain (0.60), while the cerebellum shows the lowest ratio (0.39) [2]. The hippocampus demonstrates intermediate partitioning with a brain-to-plasma ratio of 0.50 [2].
The distribution kinetics reveal that SB-3CT rapidly crosses biological barriers and achieves therapeutic concentrations in target tissues within minutes of administration [1] [2]. The compound does not exhibit significant accumulation in brain tissue, even under repeated dosing regimens, indicating favorable clearance characteristics that minimize the potential for neurotoxic effects [2].
SB-3CT undergoes extensive biotransformation through multiple metabolic pathways, with the primary route being hydroxylation of the terminal phenyl ring to produce the active metabolite p-hydroxySB-3CT [1] [3]. This metabolic transformation represents the major pathway for SB-3CT metabolism in vivo and results in the formation of a compound with enhanced potency compared to the parent drug [1].
The hydroxylation reaction occurs at the para-position of the terminal phenyl ring, yielding p-hydroxySB-3CT as the principal metabolite [1] [3]. This metabolite demonstrates superior inhibitory activity against matrix metalloproteinase-9 with a Ki value of 160 nM, compared to the parent compound's Ki value of 400 nM [1]. The metabolic conversion follows first-order kinetics and occurs rapidly following systemic administration [1].
A secondary metabolic pathway involves oxidation alpha to the sulfone group, leading to the formation of unstable alpha-hydroxysulfone intermediates [3]. These intermediates undergo subsequent fragmentation to produce sulfinic acid metabolites, which are pharmacologically inactive [3]. This pathway represents a minor route of metabolism under normal physiological conditions [3].
The metabolism of SB-3CT is notably different from related compounds in the thiirane class. Unlike the prototype compound, SB-3CT does not undergo significant N-acetylation or extensive aldehyde oxidation [3]. The metabolic profile shows species-specific variations, with minor N-acetylation pathways observed only in certain animal models [3].
Enzyme kinetic studies reveal that SB-3CT metabolism does not involve major cytochrome P450 isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5 [3]. The metabolism is NADPH-independent, indicating that cytochrome P450 enzymes and flavin monooxygenases are not primarily responsible for the biotransformation [3]. Instead, the primary metabolic pathway appears to involve monoamine oxidase-A, as evidenced by inhibition studies using selective monoamine oxidase inhibitors [3].
SB-3CT demonstrates excellent blood-brain barrier penetration characteristics, with brain-to-plasma area under the curve ratios consistently ranging from 0.66 to 0.68 across different dosing regimens [1] [2]. These ratios indicate that approximately 66-68% of the systemic exposure is achieved in brain tissue, representing exceptional central nervous system penetration for a small molecule therapeutic [1] [2].
The blood-brain barrier penetration is rapid and efficient, with SB-3CT achieving maximum brain concentrations within 10 minutes of systemic administration [1] [2]. The compound maintains therapeutic concentrations in brain tissue well above the Ki values for target enzymes matrix metalloproteinase-2 and matrix metalloproteinase-9 for extended periods [1] [2]. Brain concentrations remain above the Ki value for matrix metalloproteinase-9 (400 nM) for at least 60 minutes following single-dose administration [1].
The elimination kinetics from brain tissue demonstrate a biphasic pattern with a rapid distribution phase followed by a slower elimination phase [1] [2]. The elimination half-life in brain tissue is 46 minutes following single-dose administration and 53 minutes under repeated-dose conditions [1] [2]. This prolonged brain residence time contributes to sustained pharmacological activity despite relatively short plasma half-lives [1] [2].
The active metabolite p-hydroxySB-3CT demonstrates superior blood-brain barrier penetration compared to the parent compound, with brain-to-plasma area under the curve ratios of 2.1 [2]. This enhanced penetration results in preferential accumulation in brain tissue, with maximum brain concentrations of 0.14 ± 0.04 μM achieved within 10 minutes of administration [2]. The metabolite exhibits a prolonged elimination half-life of 187 minutes in brain tissue, indicating extensive tissue retention [2].
Regional brain distribution studies reveal uniform penetration across all major brain regions, with slight variations in partitioning efficiency [2]. The compound demonstrates preferential accumulation in the striatum and whole brain regions, while showing slightly reduced penetration in the cerebellum [2]. These regional differences in partitioning may reflect variations in blood-brain barrier permeability, tissue binding characteristics, or regional blood flow patterns [2].
The pharmacokinetic profile indicates that SB-3CT does not accumulate in brain tissue despite repeated dosing, suggesting efficient clearance mechanisms that prevent unwanted neurotoxic effects [2]. The compound maintains consistent brain-to-plasma ratios across different dosing regimens, indicating that blood-brain barrier transport is not saturated under therapeutic dosing conditions [1] [2].
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